molecular formula C10H12N2O3 B13276702 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13276702
M. Wt: 208.21 g/mol
InChI Key: MTRYFJVLCGXJDV-UHFFFAOYSA-N
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Description

5-(Bicyclo[221]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound featuring a bicyclic structure fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction, where a bicyclo[2.2.1]heptane derivative reacts with nitrile oxide to form the oxadiazole ring. This reaction is often carried out under mild conditions using an organocatalyst to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the preparation of intermediates, followed by cycloaddition and subsequent purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the bicyclic structure.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress, inflammation, and cell proliferation. Its unique structure allows it to bind selectively to target proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups attached to the ring.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but varying substituents.

Uniqueness

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the bicyclic structure and the oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-11-9(15-12-8)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,13,14)

InChI Key

MTRYFJVLCGXJDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=NC(=NO3)C(=O)O

Origin of Product

United States

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